Dipotassium 3,3'-methylenebisnaphthalene-2-sulphonate
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Overview
Description
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is a chemical compound with the molecular formula C21H14K2O6S2. It is a dipotassium salt of 3,3’-methylenebisnaphthalene-2-sulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate typically involves the reaction of 3,3’-methylenebisnaphthalene-2-sulfonic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the dipotassium salt. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures (20-40°C)
Solvent: Water or aqueous ethanol
Reaction Time: Several hours to ensure complete neutralization
Industrial Production Methods
In industrial settings, the production of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is scaled up using large reactors. The process involves:
Dissolution: Dissolving 3,3’-methylenebisnaphthalene-2-sulfonic acid in water.
Neutralization: Adding potassium hydroxide slowly while stirring to maintain uniformity.
Crystallization: Allowing the solution to crystallize by cooling or evaporating the solvent.
Filtration and Drying: Filtering the crystals and drying them to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates or thiols.
Substitution: The sulfonate groups can be substituted by nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium on carbon, platinum
Major Products
Oxidation Products: Sulfone derivatives
Reduction Products: Sulfinate or thiol derivatives
Substitution Products: Various substituted naphthalene derivatives
Scientific Research Applications
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form ionic bonds with positively charged sites on proteins, altering their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Dipotassium 3,3’-methylenebisnaphthalene-1-sulphonate
- Dipotassium 3,3’-methylenebisnaphthalene-4-sulphonate
- Dipotassium 3,3’-methylenebisnaphthalene-5-sulphonate
Uniqueness
Dipotassium 3,3’-methylenebisnaphthalene-2-sulphonate is unique due to its specific sulfonate group positioning, which influences its reactivity and interaction with other molecules. This positioning makes it particularly effective in certain applications, such as dye production and biochemical assays, where precise molecular interactions are crucial.
Properties
CAS No. |
63766-16-5 |
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Molecular Formula |
C21H14K2O6S2 |
Molecular Weight |
504.7 g/mol |
IUPAC Name |
dipotassium;3-[(3-sulfonatonaphthalen-2-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2K/c22-28(23,24)20-12-16-7-3-1-5-14(16)9-18(20)11-19-10-15-6-2-4-8-17(15)13-21(19)29(25,26)27;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DMAKIGMBSNIBDJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CC3=CC4=CC=CC=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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